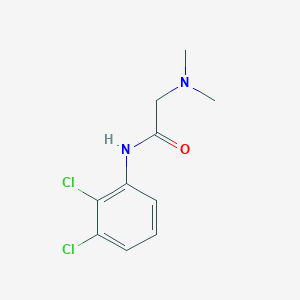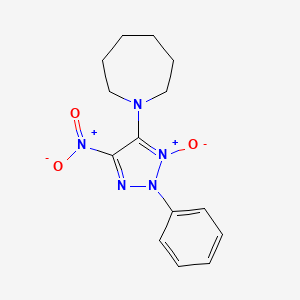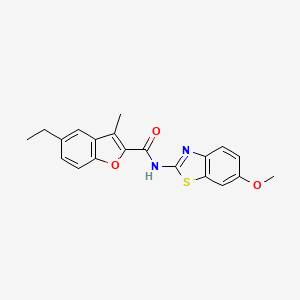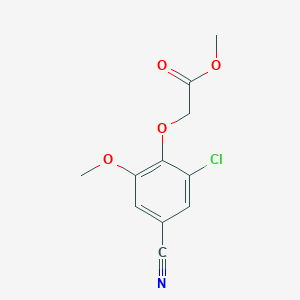
N~1~-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide
説明
N~1~-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide, commonly known as DCDMG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
DCDMG has been studied extensively for its potential applications in various scientific fields. One of the primary applications of DCDMG is in the development of new drugs. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
In addition, DCDMG has been used in the synthesis of novel metal complexes that have potential applications in catalysis and materials science. It has also been studied for its potential use in the development of new pesticides and herbicides.
作用機序
The exact mechanism of action of DCDMG is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors and modulating the activity of neurotransmitters.
Biochemical and Physiological Effects
Studies have shown that DCDMG has a range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of neurotransmitters such as GABA and glutamate.
In addition, DCDMG has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the primary advantages of using DCDMG in lab experiments is its low toxicity. It has been shown to have a low LD~50~ value, indicating that it is relatively safe to use in animal studies.
However, one of the limitations of using DCDMG is its limited solubility in water. This can make it difficult to administer in experiments and may require the use of solvents or other methods to increase its solubility.
将来の方向性
There are several future directions for research on DCDMG. One area of research is the development of new drugs based on DCDMG. Researchers are exploring the potential of DCDMG derivatives and analogs to develop more potent and selective drugs for various diseases.
Another area of research is the development of new metal complexes based on DCDMG. These complexes have potential applications in catalysis and materials science.
Finally, researchers are exploring the potential of DCDMG as a pesticide or herbicide. Studies have shown that DCDMG has herbicidal properties and may be effective in controlling weeds and other unwanted plants.
Conclusion
In conclusion, DCDMG is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on DCDMG may lead to the development of new drugs, materials, and pesticides with significant potential benefits.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)6-9(15)13-8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZRHCHYSWXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N~2~,N~2~-dimethylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)

![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4190590.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4190601.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)


![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
![4-isopropyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190647.png)
![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)